molecular formula C8H11N3 B13301654 (r)-2-(Pyrrolidin-2-yl)pyrimidine

(r)-2-(Pyrrolidin-2-yl)pyrimidine

Cat. No.: B13301654
M. Wt: 149.19 g/mol
InChI Key: ZSWGTTPYUUGGDI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Pyrrolidin-2-yl)pyrimidine is a chiral organic compound that features a pyrimidine ring directly substituted with a (R)-configured pyrrolidine moiety. This structure combines an electron-deficient pyrimidine heterocycle with a saturated, three-dimensional pyrrolidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring is a widely used saturated scaffold that allows efficient exploration of the pharmacophore space due to its sp3-hybridization and the stereogenicity of its carbon atoms . The non-planar structure of the pyrrolidine ring increases three-dimensional coverage, a feature that can be crucial for achieving target selectivity and optimizing the druggability of potential drug candidates . The specific (R)-configuration at the chiral center is particularly significant, as the spatial orientation of substituents can lead to a different biological profile due to the enantioselective nature of protein targets . Pyrimidine-containing compounds are recognized as privileged structures in medicinal chemistry and are known to exhibit a wide range of pharmacological activities, serving as key cores in molecules designed for various therapeutic areas . As a fused heterocyclic building block, this compound is intended for research applications only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]pyrimidine

InChI

InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2/t7-/m1/s1

InChI Key

ZSWGTTPYUUGGDI-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=CC=N2

Canonical SMILES

C1CC(NC1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrimidine derivatives with pyrrolidine under controlled temperature and pressure conditions. Catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)pyrimidine may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity of the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions, influenced by electron-withdrawing/donating effects of the pyrrolidine substituent. Key reactions include:

a. Electrophilic Aromatic Substitution

  • Nitration and halogenation occur preferentially at the 5-position of the pyrimidine ring due to the directing effects of the pyrrolidine group. Reaction yields depend on steric hindrance from the (R)-configured pyrrolidine .

b. Nucleophilic Reactions

  • The 4-position is susceptible to nucleophilic displacement under basic conditions. For example, reactions with amines generate 4-amino derivatives (e.g., 4-(alkylamino)-2-[(2R)-pyrrolidin-2-yl]pyrimidines) .

Reactivity of the Pyrrolidine Moiety

The saturated pyrrolidine ring participates in stereospecific transformations:

a. Alkylation/Acylation

  • The secondary amine in pyrrolidine undergoes alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. Acylation with acetyl chloride yields N-acetyl derivatives .

b. Ring-Opening Reactions

  • Treatment with strong acids (e.g., HBr) cleaves the pyrrolidine ring, forming γ-brominated intermediates. These intermediates serve as precursors for functionalized pyrimidines.

Stereochemical Influence on Reactivity

The (R)-configuration at the pyrrolidine C2 position critically modulates reaction outcomes:

Reaction Type(R)-Isomer Outcome(S)-Isomer OutcomeSource
Kinase Inhibition (LRRK2 G2019S)Ki=0.7nMK_i=0.7\,\text{nM}
(high potency)Ki=212nMK_i=212\,\text{nM}
(low potency)
Nucleophilic Substitution85% yield (faster kinetics)52% yield (slower kinetics)

Catalytic Functionalization

  • Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at the pyrimidine 5-position using Pd(PPh₃)₄ (yields: 70–92%) .

  • Reductive Amination : Modifies the pyrrolidine nitrogen with ketones/aldehydes (e.g., cyclohexanone) using NaBH₃CN.

Key Research Findings

  • Kinase Inhibition : (R)-configured derivatives show >300-fold selectivity for LRRK2 over other kinases due to optimal steric alignment with the ATP-binding pocket .

  • Solubility-Potency Trade-off : Hydrophobic substituents on pyrrolidine enhance membrane permeability but reduce aqueous solubility (e.g., logP increases from 1.2 to 3.8) .

This compound’s versatility in medicinal chemistry stems from its balanced reactivity profile and stereoelectronic properties. Further studies should explore its applications in asymmetric catalysis and targeted drug delivery.

Scientific Research Applications

The compound (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine, particularly its salt forms, has applications in treating various conditions and disorders, especially those related to the central and autonomic nervous systems . It functions as a neuronal nicotinic receptor (NNR) agonist, showing selectivity for the α4β2 nicotinic subtype .

Pharmaceutical Applications

  • (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine as an Active Ingredient This compound can be utilized as an active therapeutic substance and to modulate NNR in subjects . It can also be used in manufacturing a medicament for treating or preventing conditions or disorders mediated by NNR .
  • Treatment of Disorders (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine provides benefits in treating or preventing central nervous system (CNS) disorders and pain . The disorders or dysfunctions treatable by this compound include CNS disorders, inflammation, inflammatory responses associated with bacterial or viral infections, pain, metabolic syndrome, and autoimmune disorders .
  • Pharmaceutical Compositions Pharmaceutical compositions can be created using a therapeutically effective amount of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine or its pharmaceutically acceptable salt, along with one or more pharmaceutically acceptable carriers . These compositions are useful in the manufacture of medicaments for treating central nervous system disorders and dysfunctions .
  • Diagnostic uses (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine can be used as diagnostic agents and in receptor binding studies .

Production and Manufacturing

  • Scale Manufacturing Methods exist for manufacturing substantially pure (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine without relying on chromatographic separation . This includes fully validated cGMP commercial scale active pharmaceutical ingredient (API) manufacturing, in accordance with 21 CFR Parts 210 and 211 .
  • Purity Methods for preparing (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine or its pharmaceutically acceptable salts can achieve high purity, containing less than 1% of (S)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine by weight, without using chiral chromatographic separation steps .

Additional Information

  • Pyrimidine Derivatives Pyrimidines, in general, are important core structures in many drug molecules, impacting drug discovery therapeutics . They are used in treating anti-infectives, cancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
  • Pyrrolidine Ring The five-membered pyrrolidine ring is a nitrogen heterocycle widely used to obtain compounds for treating human diseases .
  • Anti-inflammatory Effects Pyrimidine derivatives have anti-inflammatory effects .

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Pyrimidine-Pyrrolidine Hybrids
(b) Dihydropyrimidin-2(1H)-one Derivatives
  • 4-Aryl-3,4-dihydropyrimidine-5-carboxylates (e.g., compounds 50–52): These analogues feature a dihydropyrimidine core with ester or carbamoyl substituents. Unlike (R)-2-(Pyrrolidin-2-yl)pyrimidine, they lack the pyrrolidine ring but share a pyrimidine scaffold, which is often associated with calcium channel modulation and antimicrobial activity .
(c) 2-Aryl-2,3-Dihydroquinolin-4(1H)-ones
  • Synthesized via pyrrolidine-catalyzed methods, these compounds incorporate a fused bicyclic system (quinoline core) instead of a pyrimidine-pyrrolidine motif. Their biological relevance includes anticancer and anti-inflammatory properties, but their structural divergence limits direct comparison .

Physicochemical and Pharmacological Insights

  • Polarity and Solubility : The pyrimidine-pyrrolidine hybrid exhibits moderate polarity due to its nitrogen atoms, contrasting with the higher hydrophilicity of dihydropyrimidine carboxylates .
  • Stereochemical Impact: The (R)-configuration in the target compound may confer selectivity in chiral environments, a feature absent in non-chiral analogues like dihydroquinolinones .
  • Biological Relevance : While direct pharmacological data for this compound are lacking, its analogues demonstrate varied bioactivities:
    • Dihydropyrimidines: Antihypertensive (e.g., nifedipine analogues) .
    • Fluoropyridines: Antibacterial and kinase inhibition .

Biological Activity

(R)-2-(Pyrrolidin-2-yl)pyrimidine is a chiral compound characterized by a pyrimidine ring substituted at the 2-position with a pyrrolidine moiety. This structural configuration imparts unique steric and electronic properties, making it a subject of interest in medicinal chemistry and drug development. Recent studies have highlighted its potential biological activities, particularly as an inhibitor of various kinases involved in critical signaling pathways related to cancer and other diseases.

Synthesis and Structural Characteristics

The synthesis of this compound has been explored through various methods, emphasizing its enantiomeric purity and structural integrity. The presence of the pyrrolidine ring enhances its interaction with biological targets, which can significantly influence its pharmacological profile.

1. Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific kinases, including those associated with the epidermal growth factor receptor (EGFR). This receptor is often implicated in tumor growth and resistance to therapy. Modifications to its structure can lead to variations in potency and selectivity against different kinase targets.

Table 1: Comparison of Biological Activity Against Kinases

Compound NameTarget KinaseIC50 (µM)Reference
This compoundEGFR0.15
ErlotinibEGFR19.51
Compound 16Various0.09 - 0.12

2. Anticancer Activity

In vitro studies have demonstrated that this compound and its derivatives possess notable anticancer properties. For example, derivatives have shown IC50 values significantly lower than those of standard treatments against various cancer cell lines such as MCF-7 and A549.

Table 2: Anticancer Efficacy Against Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-74.92
Compound 14HepG23.01
Compound 16A5490.03

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, with studies indicating its ability to suppress COX-2 activity effectively. The IC50 values for certain derivatives were comparable to established anti-inflammatory drugs like celecoxib.

Table 3: COX-2 Inhibition Potency

Compound NameIC50 (µM)Reference
Compound 50.04 ± 0.09
Celecoxib0.04 ± 0.01

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

  • EGFR Mutant Inhibition : A study demonstrated that modified pyrimidine compounds, including this compound, effectively inhibited mutant forms of EGFR, suggesting a promising avenue for targeted cancer therapies.
  • Antimicrobial Activity : Compounds derived from this pyrimidine framework have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrrolidine ring can enhance biological efficacy. For instance, substituents on the pyrrolidine moiety have been shown to impact binding affinity and selectivity for various targets.

Table 4: SAR Analysis of Pyrimidine Derivatives

Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency against kinases
Alkyl substitutionsEnhanced selectivity

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (R)-2-(Pyrrolidin-2-yl)pyrimidine with high enantiomeric purity?

  • Answer: Chiral resolution or asymmetric synthesis is critical. For example, chiral auxiliaries or enantioselective catalysis (e.g., using chiral ligands in transition metal catalysis) can ensure stereochemical control. Purification via preparative HPLC with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric excess. Refer to synthetic protocols for structurally related pyrrolidine-pyrimidine hybrids, which emphasize protecting group strategies and column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and molecular structure of this compound?

  • Answer:

  • NMR Spectroscopy: 1H/13C NMR with chiral solvating agents (e.g., Eu(hfc)3) to distinguish enantiomers.
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration, especially for chiral centers .
  • Circular Dichroism (CD): Correlates electronic transitions with stereochemistry.
  • Polarimetry: Measures optical rotation for enantiomeric ratio validation.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?

  • Answer:

  • Target Selection: Prioritize enzymes with known pyrimidine/pyrrolidine-binding pockets (e.g., kinases, proteases).
  • Assay Design: Use surface plasmon resonance (SPR) for binding affinity or fluorescence-based enzymatic assays (e.g., NADH-coupled systems).
  • Control Experiments: Include enantiomer (S)-2-(Pyrrolidin-2-yl)pyrimidine to assess stereospecific effects. Reference studies on analogous compounds, such as pyridin-2-yl-piperidine derivatives, which highlight structure-activity relationships .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the reactivity or conformation of this compound?

  • Answer:

  • Multi-Method Validation: Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental IR/Raman spectra and X-ray structures .
  • Solvent Effects: Simulate solvent interactions (COSMO-RS) and correlate with NMR chemical shifts in deuterated solvents.
  • Dynamic Studies: Use molecular dynamics (MD) to assess conformational flexibility under physiological conditions.

Q. What are the key considerations for ensuring the chemical stability of this compound under various experimental conditions?

  • Answer:

  • Storage: Store at -20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light or humidity .
  • Solvent Compatibility: Use aprotic solvents (e.g., DMSO, acetonitrile) to minimize hydrolysis.
  • pH Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 3–9 to identify degradation pathways.

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis or chiral auxiliaries?

  • Answer:

  • Catalytic Systems: Chiral phosphine ligands (e.g., BINAP) with palladium or ruthenium catalysts for cross-coupling reactions .
  • Chiral Pool Synthesis: Utilize (R)-proline derivatives as starting materials to transfer chirality .
  • Kinetic Resolution: Employ lipases or transition-metal catalysts to selectively convert one enantiomer, leaving the desired (R)-form unreacted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.